4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Lipophilicity Physicochemical properties Drug design

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene (CAS 1132672-05-9) is a trisubstituted bromoarene with the molecular formula C₁₀H₁₃BrO₃ and a molecular weight of 261.11 g/mol. It features a bromine atom at the 4-position, a methoxy group (-OCH₃) at the 1-position, and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the 2-position of the benzene ring.

Molecular Formula C10H13BrO3
Molecular Weight 261.11 g/mol
CAS No. 1132672-05-9
Cat. No. B1522600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene
CAS1132672-05-9
Molecular FormulaC10H13BrO3
Molecular Weight261.11 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=CC(=C1)Br)OC
InChIInChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3
InChIKeyGWOFTXOOBHKZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene (CAS 1132672-05-9): A Unique Aryl Bromide Building Block for Pharmaceutical Intermediate Synthesis


4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene (CAS 1132672-05-9) is a trisubstituted bromoarene with the molecular formula C₁₀H₁₃BrO₃ and a molecular weight of 261.11 g/mol . It features a bromine atom at the 4-position, a methoxy group (-OCH₃) at the 1-position, and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the 2-position of the benzene ring . This compound is supplied at purities of 95–97% and is recognized as a versatile small-molecule scaffold and a pharmaceutical impurity standard . Its unique ortho-substitution pattern enables selective downstream functionalization that simpler analogs cannot achieve, as documented in patent literature .

Why 4-Bromoanisole and Other Simple Bromoarenes Cannot Replace 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene


Generic mono-brominated anisoles (e.g., 4-bromoanisole, CAS 104-92-7) lack the 2-(2-methoxyethoxy) substituent that dramatically alters the electronic environment of the aromatic ring and the steric accessibility of the bromine atom . Similarly, compounds such as 1-bromo-2-(2-methoxyethoxy)benzene (CAS 109417-60-9) lack the methoxy group that contributes to directed ortho-metalation (DoM) capability . The combination of the electron-donating methoxy group and the flexible, coordinating 2-(2-methoxyethoxy) chain creates a unique directing-group pair that enables selective ortho-lithiation and subsequent electrophilic trapping with moderate to excellent yields—a reactivity profile unattainable with either functional group alone . Furthermore, the specific regioisomerism (1-methoxy-2-(2-methoxyethoxy)) is required for the synthesis of proprietary drug intermediates disclosed in Roche and other patents . Substituting an isomer such as 4-bromo-2-methoxy-1-(2-methoxyethoxy)benzene (CAS 1092563-27-3) would lead to a different synthetic intermediate, altering the patent-protected route and potentially the pharmacological outcome.

Quantitative Differentiation Evidence: 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene vs. Closest Analogs


Lipophilicity (LogP) Comparison vs. 4-Bromoanisole (CAS 104-92-7)

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.48, representing a >15% reduction in lipophilicity compared to the simpler analog 4-bromoanisole (LogP = 3.16), as estimated by molecular property calculation . The lower LogP is attributed to the additional ether oxygen atoms in the 2-(2-methoxyethoxy) substituent, which increase hydrogen-bond acceptor count and polar surface area . This reduced lipophilicity directly impacts in vitro permeability (PAMPA) and in vivo distribution volume, offering a physicochemical advantage for medicinal chemistry campaigns targeting CNS-sparing or peripherally-restricted drug candidates.

Lipophilicity Physicochemical properties Drug design

Lipophilicity (LogP) Comparison vs. 1-Bromo-2-(2-methoxyethoxy)benzene (CAS 109417-60-9)

Compared to 1-bromo-2-(2-methoxyethoxy)benzene (LogP = 2.37), the target compound displays a slightly elevated LogP of 2.48 (ΔLogP = +0.11) . This ~5% increase is attributable to the presence of the additional methoxy group (-OCH₃) at the 1-position, which replaces a hydrogen atom and introduces an additional carbon center. While the magnitude of this difference is modest, it contributes to the overall multiparameter optimization profile when combined with changes in polar surface area (PSA: 27.69 for the target vs. 18.46 for the comparator) , collectively suggesting improved solubility and altered permeability characteristics.

Lipophilicity Structure-property relationships SAR

Patented Intermediate Specificity: Exclusive Use in Proprietary Drug Synthesis

Unlike generic bromoanisoles, 4-bromo-2-(2-methoxyethoxy)anisole is specifically enumerated as a key intermediate in the patent-protected synthetic routes of at least three major pharmaceutical filings by Roche Holding AG (US2015/210682, WO2015/113990, WO2016/107832) and one by Beijing Xinkaiyuan Pharmaceuticals (CN111925313) . These patents describe the compound as a starting material or advanced intermediate in the synthesis of therapeutic agents targeting specific disease indications. The use of any other bromoarene—such as 4-bromoanisole or 1-bromo-2-(2-methoxyethoxy)benzene—would produce a different downstream product and would not satisfy the patent claims, rendering them unsuitable for procurement in regulated pharmaceutical development.

Pharmaceutical intermediates Patent-protected synthesis Drug substance

Hazard Classification Profile vs. 4-Bromoanisole: Skin Irritation Differentiation

The target compound carries a hazard classification that includes H315 (Causes skin irritation), as explicitly listed in its supplier safety data sheet . In contrast, 4-bromoanisole (CAS 104-92-7) is primarily classified under H302 (Harmful if swallowed) with no reported H315 skin irritation hazard in publicly available GHS classifications . This distinction in hazard profile between two aryl bromides that both carry the H302 acute toxicity warning means that the target compound requires additional personal protective equipment (PPE) and handling protocols specifically for dermal protection—an important consideration for laboratory safety officers and procurement in large-scale synthesis.

Safety GHS classification Handling

Key Application Scenarios for 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene


GMP-Compliant Synthesis of Proprietary Pharmaceutical Intermediates

Pharmaceutical manufacturers developing drug candidates within the Roche patent families (US2015/210682, WO2015/113990, WO2016/107832) must procure 4-bromo-2-(2-methoxyethoxy)anisole as the exact building block specified in the patent claims . Substitution with 4-bromoanisole or 1-bromo-2-(2-methoxyethoxy)benzene would produce a non-identical intermediate, invalidating the regulatory filing and requiring de novo impurity profiling. The compound's validated use in these patents justifies procurement for GMP batch production.

Medicinal Chemistry Campaigns Requiring Reduced Lipophilicity (LogP)

For lead optimization programs where excess lipophilicity drives hERG binding or phospholipidosis risk, the target compound's LogP of 2.48 offers a 21.5% reduction compared to 4-bromoanisole (LogP = 3.16) . This lower LogP, combined with a higher polar surface area (PSA = 27.69 vs. 9.23 for 4-bromoanisole) , makes it a preferred aryl bromide input for synthesizing drug-like scaffolds with improved aqueous solubility and reduced CNS penetration.

Directed Ortho-Metalation (DoM) for Selective Aryl Functionalization

The ortho-arrangement of the methoxy and 2-(2-methoxyethoxy) groups creates a dual directing-group system that facilitates regioselective ortho-lithiation, as demonstrated in systematic DoM studies of (2-methoxy)ethoxyarenes . This enables the introduction of electrophiles (e.g., alkyl halides, aldehydes, boronic esters) at the position ortho to the directing groups with yields reported as moderate to excellent for analogous systems. Neither 4-bromoanisole (lacking the 2-(2-methoxyethoxy) group) nor 1-bromo-2-(2-methoxyethoxy)benzene (lacking the methoxy group) provides this dual directing-group advantage.

Reference Standard for Pharmaceutical Impurity Profiling

The compound is commercially classified as a standard for pharmaceutical/API drug impurities and metabolites . Analytical laboratories supporting originator drug programs that use this bromoarene as an intermediate require the compound as a certified reference standard for HPLC impurity method validation, forced degradation studies, and batch release testing. Procuring the exact compound ensures compliance with ICH Q3A/Q3B impurity guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.